Cas no 2301821-16-7 (3-(2-Aminothiazol-5-yl)phenol)

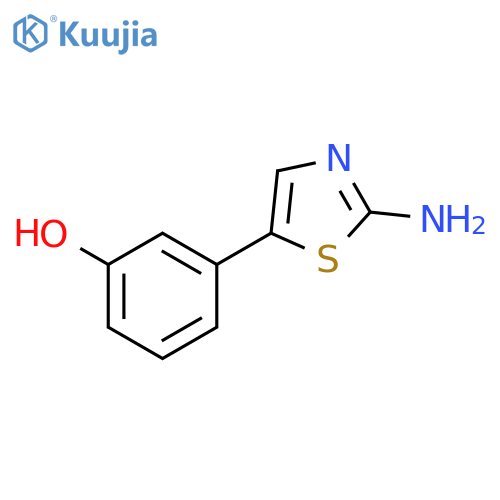

3-(2-Aminothiazol-5-yl)phenol structure

商品名:3-(2-Aminothiazol-5-yl)phenol

CAS番号:2301821-16-7

MF:C9H8N2OS

メガワット:192.24

CID:5076710

3-(2-Aminothiazol-5-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(2-Aminothiazol-5-yl)phenol

-

- インチ: 1S/C9H8N2OS/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11)

- InChIKey: FVHDDHMMDGBAPR-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC(C2SC(N)=NC=2)=C1

3-(2-Aminothiazol-5-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB607468-1g |

3-(2-Aminothiazol-5-yl)phenol; . |

2301821-16-7 | 1g |

€582.90 | 2024-07-24 | ||

| abcr | AB607468-5g |

3-(2-Aminothiazol-5-yl)phenol; . |

2301821-16-7 | 5g |

€1945.20 | 2024-07-24 | ||

| Aaron | AR022KEN-100mg |

3-(2-Aminothiazol-5-yl)phenol |

2301821-16-7 | 95% | 100mg |

$1382.00 | 2025-02-13 | |

| abcr | AB607468-250mg |

3-(2-Aminothiazol-5-yl)phenol; . |

2301821-16-7 | 250mg |

€318.20 | 2024-07-24 |

3-(2-Aminothiazol-5-yl)phenol 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2301821-16-7 (3-(2-Aminothiazol-5-yl)phenol) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2301821-16-7)3-(2-Aminothiazol-5-yl)phenol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):189/345/1153